molecular formula C22H23BrN2O4 B2920503 (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896808-14-3

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2920503
CAS No.: 896808-14-3
M. Wt: 459.34
InChI Key: NAPSHFMXJSAADH-NDENLUEZSA-N
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Description

This compound is a benzofuran-3-one derivative featuring a Z-configuration benzylidene moiety at the 2-position, substituted with a 5-bromo-2-methoxy group. The 7-position is functionalized with a (4-methylpiperazin-1-yl)methyl group, while the 6-position retains a hydroxyl group. The 4-methylpiperazine substituent likely improves aqueous solubility compared to simpler alkylamines, a critical factor in pharmacokinetics .

Properties

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c1-24-7-9-25(10-8-24)13-17-18(26)5-4-16-21(27)20(29-22(16)17)12-14-11-15(23)3-6-19(14)28-2/h3-6,11-12,26H,7-10,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPSHFMXJSAADH-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)Br)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)Br)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves several key steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Bromine Atom: Bromination of the benzofuran core is carried out using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Benzylidene Moiety: This involves the condensation of the brominated and methoxylated benzofuran with an appropriate aldehyde under basic conditions to form the benzylidene linkage.

    Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction where the piperazine derivative is introduced, typically using a suitable base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or hydrogenation catalysts.

    Condensation: The compound can undergo condensation reactions with other aldehydes or ketones to form larger, more complex molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Benzyl derivatives.

    Substitution Products: Various substituted benzofurans.

    Condensation Products: Larger benzofuran derivatives with extended conjugation.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.

Biology:

    Biological Activity Studies: Investigated for potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine:

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals due to its diverse functional groups and potential biological activities.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the benzofuran core may facilitate interactions with enzymes involved in oxidative stress or inflammation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of Z-configuration benzylidene-benzofuran-3-one derivatives. Below is a comparative analysis with three analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Benzylidene Substituent 7-Position Substituent Key Features Hypothesized Impact
Target Compound: (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one 5-bromo-2-methoxy (4-methylpiperazin-1-yl)methyl Bromine for halogen bonding; 4-methylpiperazine for solubility Enhanced target affinity; improved solubility
Analog 1: (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-trimethoxy (4-(2-hydroxyethyl)piperazin-1-yl)methyl Three methoxy groups; hydroxyethyl-piperazine Increased lipophilicity; potential steric hindrance
Analog 2: (Z)-2-(5-bromo-2-methoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one 5-bromo-2-methoxy (dimethylamino)methyl Dimethylamine instead of piperazine Reduced solubility; lower basicity
Analog 3: (2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-benzofuran-3(2H)-one 4-methoxy Methyl Minimal substitution at 7-position Lower molecular complexity; limited solubility

Key Observations:

Benzylidene Substitutions: The 5-bromo-2-methoxy group in the target compound may confer stronger electrophilic interactions compared to the 2,3,4-trimethoxy (Analog 1) or 4-methoxy (Analog 3) groups. Bromine’s polarizability could enhance binding to hydrophobic pockets in biological targets .

Analog 1’s 4-(2-hydroxyethyl)piperazine could further enhance solubility but may introduce conformational flexibility, affecting target specificity .

Research Implications and Limitations

While structural comparisons highlight the target compound’s unique features, the absence of explicit pharmacological data in the evidence limits conclusive bioactivity assessments. The use of crystallographic tools like SHELX (mentioned in ) could aid in elucidating its 3D conformation and binding modes . Further studies should prioritize synthesizing analogs with systematic substitutions to validate the hypothesized effects of bromine, methoxy, and piperazine groups.

Biological Activity

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one, a complex benzofuran derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of benzofuran derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Structure and Synthesis

The structure of this compound includes a benzofuran core with various substituents that may influence its biological activity. The synthesis typically involves the condensation of appropriate benzofuran derivatives with substituted aldehydes or ketones, followed by functional group modifications to enhance biological efficacy.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of caspase activity .

Table 1: Anticancer Activity of Related Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA-54912.5Apoptosis via ROS
Compound BHeLa8.3Caspase activation
Compound CK56215.0Mitochondrial dysfunction

Anti-inflammatory Effects

Benzofuran derivatives have also demonstrated anti-inflammatory properties. They can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1 in various models. This effect is often mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Case Study: Anti-inflammatory Activity
In a study involving chronic inflammatory disorders, a related benzofuran derivative reduced TNF levels by approximately 93.8%, highlighting its potential therapeutic application in managing inflammation .

Antimicrobial Activity

Some benzofuran derivatives have exhibited antimicrobial effects against a range of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways within the pathogens.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans64 µg/mL

Mechanistic Insights

The biological activity of this compound is likely influenced by its ability to interact with various biological targets:

  • Caspase Activation : Induces apoptosis in cancer cells through caspase pathways.
  • ROS Generation : Elevates ROS levels leading to oxidative stress and subsequent cell death.
  • Cytokine Modulation : Alters cytokine production to mitigate inflammatory responses.

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